molecular formula C9H4ClF2N B1463156 4-Chloro-7,8-difluoroquinoline CAS No. 1189105-64-3

4-Chloro-7,8-difluoroquinoline

Cat. No.: B1463156
CAS No.: 1189105-64-3
M. Wt: 199.58 g/mol
InChI Key: JFSJHYFLFHBTQL-UHFFFAOYSA-N
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Description

4-Chloro-7,8-difluoroquinoline is a halogenated quinoline derivative characterized by a chloro substituent at the 4-position and fluorine atoms at the 7- and 8-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles and pharmaceuticals. Its structure combines electron-withdrawing halogen groups, which influence its reactivity and physicochemical properties. For example, the chloro group at the 4-position enhances electrophilic substitution reactions, while the fluorine atoms at the 7- and 8-positions contribute to steric and electronic modulation .

Biochemical Analysis

Biochemical Properties

4-Chloro-7,8-difluoroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to exhibit enzyme inhibition properties, which can be crucial in studying enzyme functions and developing enzyme inhibitors . The compound’s interactions with biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby affecting their activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to altered gene expression profiles and metabolic changes within the cell . These effects can be leveraged to study cellular responses and develop therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its activity and long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and alter metabolite levels within the cell . Understanding the compound’s metabolic pathways is essential for predicting its behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms can provide insights into the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mode of action and optimizing its use in research and therapeutic applications.

Biological Activity

4-Chloro-7,8-difluoroquinoline is a fluorinated derivative of quinoline that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring with chlorine and fluorine substituents at specific positions. The presence of these halogens significantly influences its biological properties, enhancing lipophilicity, metabolic stability, and bioavailability. The molecular formula is C9H5ClF2NC_9H_5ClF_2N with a molecular weight of approximately 201.59 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial growth and cancer cell proliferation. For instance, similar compounds in the quinoline family are known to inhibit DNA gyrase, crucial for bacterial DNA replication.
  • Receptor Modulation : It may act on specific receptors or protein kinases, influencing cellular pathways related to cancer and inflammation .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains. Its mechanism may involve interference with bacterial DNA replication or enzyme function critical for survival .

Anticancer Activity

Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines. For example, it has been linked to the inhibition of protein kinases associated with tumor growth . The fluorination enhances its interaction with target proteins, potentially increasing efficacy against resistant cancer types.

Antiviral Effects

While less explored, there are indications that this compound may possess antiviral properties. Further studies are needed to elucidate these effects and the underlying mechanisms.

Case Studies and Research Findings

  • Inhibition of Protein Kinases : A study highlighted the compound's potential as an inhibitor for Protein Kinase Novel 3 (PKN3), showing promising results in cell-based assays . The IC50 values indicate significant potency in inhibiting this kinase, which is linked to various cancers.
  • Antibacterial Efficacy : In vitro tests demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of fluorine atoms enhances binding affinity to bacterial targets .
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound binds effectively to active sites of enzymes critical for bacterial growth and cancer cell metabolism. This binding leads to a decrease in enzymatic activity and subsequent cell death .

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition; receptor modulation
7-Chloro-4-aminoquinolineModerateHighDNA gyrase inhibition
Ethyl this compound-3-carboxylateModerateModerateEnzyme inhibition; structural analogs

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
4-Chloro-7,8-difluoroquinoline has shown potential as a lead compound in drug discovery for developing therapeutic agents targeting infectious diseases and cancer. Studies indicate that quinoline derivatives can inhibit the proliferation of cancer cells and demonstrate significant antibacterial and antifungal activities. The halogen substituents, particularly fluorine and chlorine, enhance the compound's lipophilicity, facilitating better penetration through microbial membranes and improving its efficacy against various pathogens .

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances binding affinity, leading to inhibition or modulation of enzyme activity. This can result in various biological effects, including apoptosis induction in cancer cells and disruption of microbial functions .

Biological Studies

Enzyme Inhibition Studies
Research has utilized this compound to study enzyme inhibition mechanisms. This compound serves as a valuable tool for understanding the biological pathways involved in disease processes and for identifying potential therapeutic targets .

Material Science

Development of Advanced Materials
In material science, this compound is explored for its role in developing liquid crystals and other advanced materials. The unique chemical properties imparted by the fluorine and chlorine substituents make it suitable for applications requiring specific physical properties .

Case Studies and Research Findings

Several notable studies have highlighted the applications of this compound:

  • Antileishmanial Activity : Research demonstrated that quinoline derivatives exhibit moderate to strong activity against Leishmania donovani, indicating potential for further development as therapeutic agents against parasitic infections .
  • Synthesis and Evaluation : Studies focused on synthesizing various derivatives revealed that modifications to the structure can lead to enhanced biological efficacy. The compound serves as a versatile building block for developing new inhibitors targeting specific disease pathways .

Q & A

Q. Basic: What are the key synthetic routes for preparing 4-Chloro-7,8-difluoroquinoline, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves halogenation and fluorination strategies. For example:

  • Chlorination of selenadiazoloquinolones : Reductive deselenation of angularly annelated selenadiazoloquinolones followed by chlorination at the 4-position yields 4-chloro-7,8-diaminoquinolines. Subsequent dechlorination can produce derivatives like 7,8-diaminoquinoline .
  • Microwave-assisted fluorination : Using KF·2H₂O under microwave irradiation introduces fluorine atoms at specific positions, leveraging the reactivity of the quinoline ring .
  • Conrad-Limpach synthesis : Starting from substituted anilines and ethyl ethoxymethylenemalonate, cyclization and halogenation steps can generate chloro-fluoroquinoline derivatives .
    Critical factors : Reaction temperature, choice of halogenating agents (e.g., POCl₃ for chlorination), and purification methods (e.g., column chromatography) significantly impact yield and purity. For fluorination, microwave conditions reduce side reactions compared to traditional heating .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, fluorine atoms deshield neighboring protons, causing distinct splitting patterns (e.g., doublets or triplets in ¹H NMR) .
  • X-ray crystallography : Resolves spatial arrangement of chlorine and fluorine atoms, confirming regioselectivity in synthesis .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for halogenated compounds .
    Data interpretation : Cross-referencing with databases like NIST ensures accuracy. For instance, the IUPAC Standard InChIKey for 4-chloroquinoline (KNDOFJFSHZCKGT-UHFFFAOYSA-N) provides a benchmark for structural validation .

Q. Advanced: How does the introduction of fluorine at the 7,8-positions alter the electronic and biological properties of 4-chloroquinoline derivatives?

Answer:
Fluorination at the 7,8-positions:

  • Electron-withdrawing effects : Fluorine increases the quinoline ring’s electron deficiency, enhancing reactivity in nucleophilic substitutions. This can be quantified via Hammett substituent constants (σₚ values) .
  • Bioactivity modulation : Fluorine improves metabolic stability and membrane permeability. For example, fluorinated quinolines exhibit enhanced antibacterial activity due to increased lipophilicity and target binding (e.g., DNA gyrase inhibition) .
  • Steric effects : The small size of fluorine minimizes steric hindrance, allowing precise functionalization at adjacent positions .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields or regioselectivity for this compound derivatives?

Answer:
Contradictions often arise from:

  • Reagent purity : Impurities in starting materials (e.g., selenadiazoloquinolones) can lead to side products. Use HPLC-grade solvents and recrystallized intermediates .
  • Temperature control : Exothermic halogenation reactions may require slow reagent addition and ice baths to prevent over-chlorination .
  • Regioselectivity : Computational modeling (e.g., DFT calculations) predicts preferential halogenation sites. Experimentally, directing groups (e.g., amino or nitro) can guide substituent placement .

Q. Advanced: What strategies optimize late-stage functionalization of this compound for targeted drug discovery?

Answer:

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling introduces aryl/alkyl amines at the 4-chloro position, enabling diversity-oriented synthesis .
  • Suzuki-Miyaura cross-coupling : Boronic acid derivatives react with the chloro substituent, creating biaryl structures for kinase inhibitor development .
  • Radical fluorination : Photoredox catalysis introduces additional fluorine atoms under mild conditions, avoiding harsh reagents like HF .

Q. Advanced: How do structural modifications at the 4-position influence the anticancer activity of 7,8-difluoroquinoline derivatives?

Answer:

  • Chlorine vs. other halogens : Chlorine at the 4-position enhances intercalation with DNA, while bromine increases steric bulk, reducing efficacy. Fluorine’s electronegativity improves interaction with polar enzyme pockets .
  • Hybrid derivatives : Conjugating this compound with pharmacophores (e.g., sulfonamides) broadens activity against multidrug-resistant cancers. Structure-activity relationship (SAR) studies guide optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Chloro-8-fluoroquinoline

  • Structure : Differs by lacking the 7-fluoro substituent.
  • Synthesis: Produced via chlorination of 8-fluoroquinoline derivatives, as demonstrated by Thermo Scientific .
  • Safety : Classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

4-Chloro-6,7-dimethoxyquinoline

  • Structure : Substitutes fluorine atoms with methoxy (-OCH₃) groups at positions 6 and 5.
  • Impact : Methoxy groups are electron-donating, altering the electronic profile and increasing solubility in polar solvents.
  • Synthesis : Prepared via chlorination of 6,7-dimethoxynaphthalen-1-ol followed by purification .
  • Applications : Used in crystallography studies due to its planar molecular structure .

7,8-Dichloroquinoline

  • Structure : Replaces fluorine atoms with chlorine at positions 7 and 6.
  • Impact : Increased halogen density enhances electrophilicity but may reduce solubility in organic solvents.
  • Applications : Explored in antimalarial drug research due to structural similarity to chloroquine .

Reactivity and Functionalization

  • 4-Chloro-7,8-difluoroquinoline: The fluorine atoms stabilize adjacent positions against electrophilic attack, directing reactions to the 4-chloro site. This property is leveraged in synthesizing condensed heterocycles (e.g., imidazo[1,2-a]quinoxalines) .
  • 4-Amino-7,8-difluoroquinoline: Generated via dechlorination of this compound, this derivative exhibits enhanced nucleophilicity at the 4-position, making it suitable for coupling reactions .

Pharmaceutical Relevance

  • Antimicrobial Activity: Fluorinated quinolines, including this compound, are precursors to fluoroquinolone antibiotics. Impurities like fluoroquinolonic acid (a synthesis byproduct) are monitored for quality control .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₉H₄ClF₂N 199.6 4-Cl, 7-F, 8-F Intermediate for heterocycles
4-Chloro-8-fluoroquinoline C₉H₅ClFN 181.6 4-Cl, 8-F Electrophilic substitution reactions
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ 223.66 4-Cl, 6-OCH₃, 7-OCH₃ Crystallography studies
7,8-Dichloroquinoline C₉H₅Cl₂N 198.05 7-Cl, 8-Cl Antimalarial research

Properties

IUPAC Name

4-chloro-7,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSJHYFLFHBTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670919
Record name 4-Chloro-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-64-3
Record name 4-Chloro-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 47262065
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CID 47262065
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